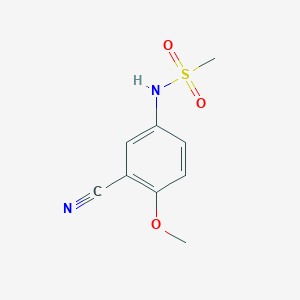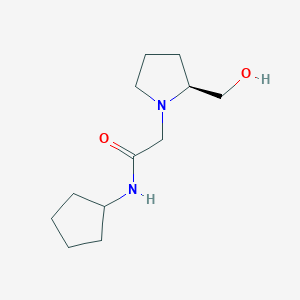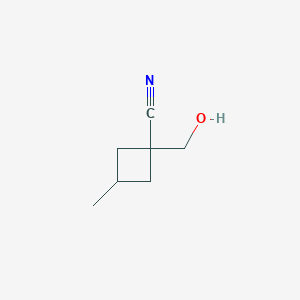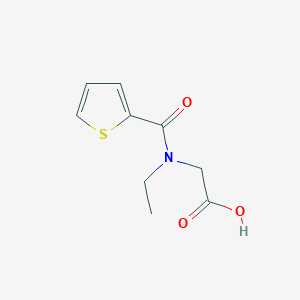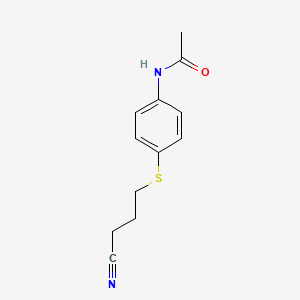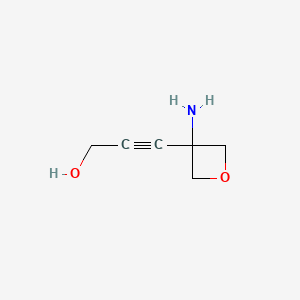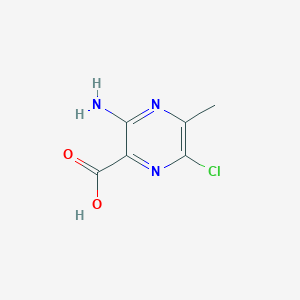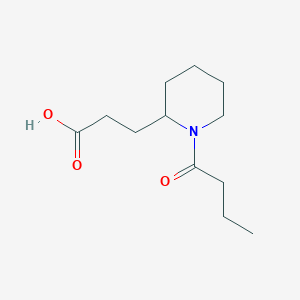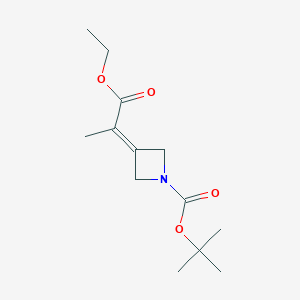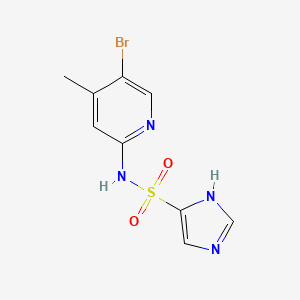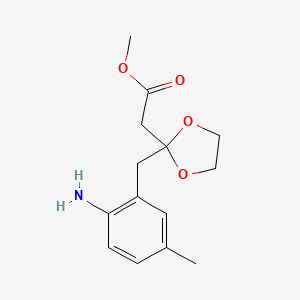
Methyl 2-(2-(2-amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-(2-amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a dioxolane ring, an amino group, and a methylbenzyl moiety, making it a versatile molecule for synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2-amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-5-methylbenzyl alcohol, which is then reacted with glyoxylic acid to form the dioxolane ring. The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain a high-purity product.
化学反应分析
Types of Reactions
Methyl 2-(2-(2-amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Methyl 2-(2-(2-amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(2-(2-amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dioxolane ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Methyl 2-amino-5-methylbenzoate: Shares the amino and methylbenzyl moieties but lacks the dioxolane ring.
2-Amino-5-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of the ester group.
Uniqueness
Methyl 2-(2-(2-amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetate is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
属性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC 名称 |
methyl 2-[2-[(2-amino-5-methylphenyl)methyl]-1,3-dioxolan-2-yl]acetate |
InChI |
InChI=1S/C14H19NO4/c1-10-3-4-12(15)11(7-10)8-14(9-13(16)17-2)18-5-6-19-14/h3-4,7H,5-6,8-9,15H2,1-2H3 |
InChI 键 |
RLUGEIJFFCWOQI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N)CC2(OCCO2)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


